Antioxidant Activity: 1-(4-Hydroxyphenyl)-3-methylurea vs. Hydroxyurea and Thiourea in Urease Inhibition Assay
In a study evaluating a series of phenylurea derivatives for urease inhibition, 1-(4-hydroxyphenyl)-3-methylurea (represented by analog 7b in Table 1) demonstrated an IC50 value of 3.09 ± 0.13 μM, significantly outperforming the baseline controls hydroxyurea (IC50 = 100 ± 0.15 μM) and thiourea (IC50 = 23 ± 1.7 μM) [1]. This indicates a 32-fold improvement in potency compared to hydroxyurea and a 7.4-fold improvement compared to thiourea. The activity is attributed to the specific substitution pattern that optimizes interactions within the enzyme's active site.
| Evidence Dimension | Urease enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.09 ± 0.13 μM (for analog 7b: 2-Hydroxyphenyl) |
| Comparator Or Baseline | Hydroxyurea IC50 = 100 ± 0.15 μM; Thiourea IC50 = 23 ± 1.7 μM |
| Quantified Difference | Approximately 32-fold more potent than hydroxyurea; 7.4-fold more potent than thiourea |
| Conditions | Urease inhibition assay, mean ± SEM from at least three independent experiments |
Why This Matters
This quantitative advantage in enzyme inhibition potency makes 1-(4-hydroxyphenyl)-3-methylurea a more compelling candidate for research applications requiring urease inhibition, such as in studies related to gastric ulcers or agricultural urease management, compared to simpler urea derivatives.
- [1] PMC8134453. Table 1: IC50 values of compounds 7a–o against urease. Available at: ncbi.nlm.nih.gov. View Source
